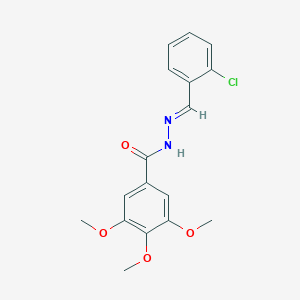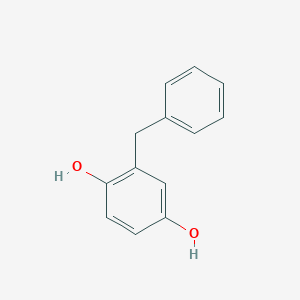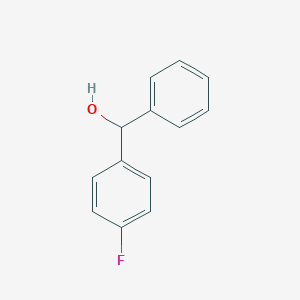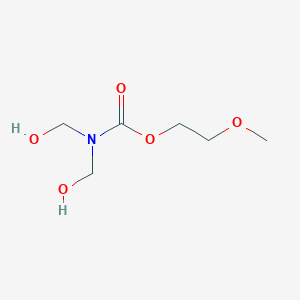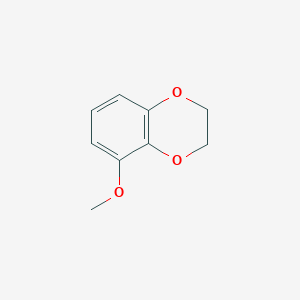
2,3-Dihydro-5-methoxy-1,4-benzodioxin
Übersicht
Beschreibung
2,3-Dihydro-5-methoxy-1,4-benzodioxin is a chemical compound that belongs to the class of benzodioxins. This compound has gained significant attention from the scientific community due to its unique properties and potential applications in various fields such as medicinal chemistry, pharmacology, and material science.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-5-methoxy-1,4-benzodioxin is not fully understood. However, studies have shown that this compound exerts its effects through the modulation of various signaling pathways and the inhibition of key enzymes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. In addition, 2,3-Dihydro-5-methoxy-1,4-benzodioxin has been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemische Und Physiologische Effekte
Studies have shown that 2,3-Dihydro-5-methoxy-1,4-benzodioxin exerts various biochemical and physiological effects. For example, it has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 2,3-Dihydro-5-methoxy-1,4-benzodioxin has been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3-Dihydro-5-methoxy-1,4-benzodioxin in lab experiments is its high potency and selectivity. This compound has been found to exhibit significant activity against various targets, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2,3-Dihydro-5-methoxy-1,4-benzodioxin. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound in more detail to gain a better understanding of its effects. Furthermore, the potential use of 2,3-Dihydro-5-methoxy-1,4-benzodioxin in material science and nanotechnology should also be explored.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-5-methoxy-1,4-benzodioxin has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been found to exhibit significant activity against a wide range of diseases, including cancer, inflammation, and neurological disorders. In addition, 2,3-Dihydro-5-methoxy-1,4-benzodioxin has been found to possess antioxidant and antimicrobial properties, making it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
1710-55-0 |
|---|---|
Produktname |
2,3-Dihydro-5-methoxy-1,4-benzodioxin |
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
5-methoxy-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H10O3/c1-10-7-3-2-4-8-9(7)12-6-5-11-8/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
DLMVOXMRGJFYOC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OCCO2 |
Kanonische SMILES |
COC1=CC=CC2=C1OCCO2 |
Andere CAS-Nummern |
1710-55-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




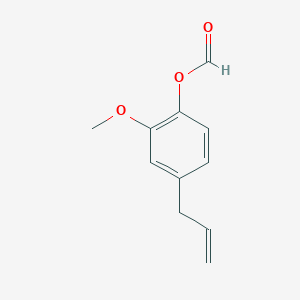
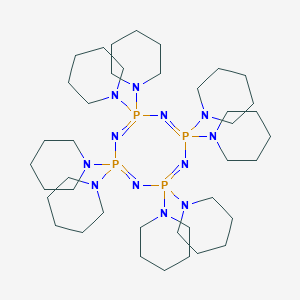

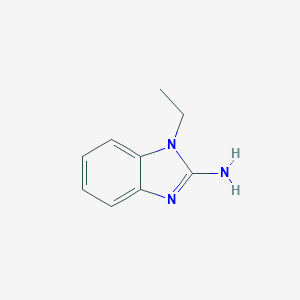
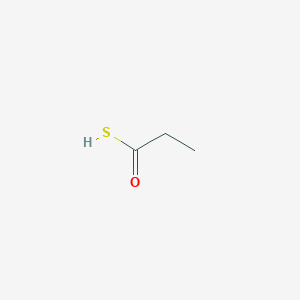
![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)
![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)
